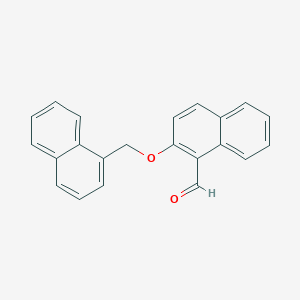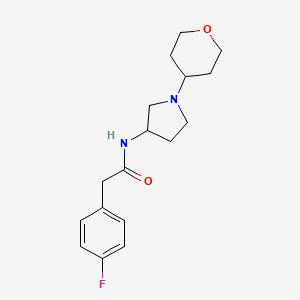
2-(4-fluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic aromatic compounds or aldehydes, followed by acylation, amidation, or coupling reactions to introduce the desired functional groups. For instance, the synthesis of 2-aryl-2-(pyridin-2-yl)acetamides, which share structural similarities with the compound of interest, involves the redesign of Disopyramide to achieve a broad-spectrum anticonvulsant activity while maintaining cardiac safety (Dawidowski et al., 2020).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, have been analyzed using techniques like XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations. These studies provide insight into the geometrical parameters, stability, and electronic properties of the molecules (Lukose et al., 2015).
Applications De Recherche Scientifique
Anti-Cancer Activity
Novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting their potential in cancer therapeutics (Hammam et al., 2005).
Imaging Agents for PET
Compounds structurally related to the queried chemical, particularly those incorporating a fluorine atom, have been developed as selective ligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET), which is crucial for diagnosing and studying neurological diseases (Dollé et al., 2008).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, presenting significant potential benefits in combating oxidative stress-related conditions (Chkirate et al., 2019).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines have been evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies include the development of fluorine-18 labeled derivatives for in vivo PET imaging to investigate neuroinflammation, illustrating the role of such compounds in neuroscience research (Damont et al., 2015).
Solvatochromic Shift Studies
Research on compounds like 4-methyl-7-(4-morpholinyl)-2H Pyrano[2,3-b]Pyridin-2-one (LD-425) explores the estimation of ground and excited state dipole moments through solvatochromic shift studies, which can contribute to the understanding of intramolecular charge transfer characteristics in novel compounds (Deepa et al., 2013).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIOYHGMKXOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)
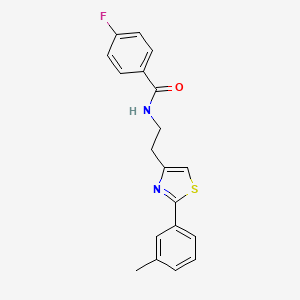
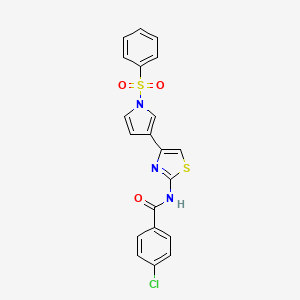
![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/no-structure.png)
![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)
![(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2483660.png)

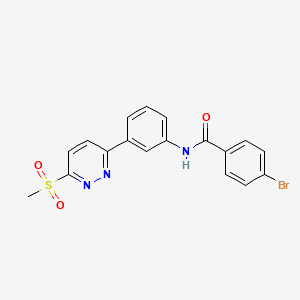
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)
